2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
CAS No.: 35197-64-9
Cat. No.: VC1978469
Molecular Formula: C12H10BrNO4
Molecular Weight: 312.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35197-64-9 |
---|---|
Molecular Formula | C12H10BrNO4 |
Molecular Weight | 312.12 g/mol |
IUPAC Name | 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid |
Standard InChI | InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) |
Standard InChI Key | PALKPTNUIUCQQI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br |
Introduction
Chemical Identity and Structure
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a halogenated organic compound with a carboxylic acid functional group. It contains an isoindoline-1,3-dione (phthalimide) moiety connected to a bromine-substituted butanoic acid chain.
Basic Identification Parameters
The compound can be identified through various standard chemical identifiers as detailed in Table 1.
Table 1: Identification Parameters of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Parameter | Value |
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CAS Number | 35197-64-9 |
IUPAC Name | 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid |
Molecular Formula | C₁₂H₁₀BrNO₄ |
Molecular Weight | 312.12 g/mol |
Standard InChI | InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) |
Standard InChIKey | PALKPTNUIUCQQI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br |
The compound possesses a stereogenic center at the alpha carbon (C-2) of the butanoic acid chain, which can exist in both R and S configurations. The S-isomer is designated as (2S)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid .
Physical and Chemical Properties
Understanding the physicochemical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is essential for its application in research and development settings.
Physical Properties
The physical properties of this compound are summarized in Table 2.
Table 2: Physical Properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Property | Value | Reference |
---|---|---|
Physical State | Solid | - |
Density | 1.7±0.1 g/cm³ | |
Boiling Point | 471.0±35.0 °C (at 760 mmHg) | |
Melting Point | Not available | |
Flash Point | 238.7±25.9 °C | |
Storage Condition | 2-8°C |
Chemical Properties and Structural Characteristics
The chemical behavior of the compound is influenced by its functional groups and structural elements, as outlined in Table 3.
Table 3: Chemical Properties and Structural Characteristics
The compound contains several reactive functional groups, including:
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A carboxylic acid group (-COOH)
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A bromine atom at the alpha position to the carboxylic acid
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A phthalimide moiety (cyclic imide)
These functional groups contribute to its chemical reactivity and potential applications in organic synthesis.
Synthesis and Production Methods
The synthesis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid typically involves the bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.
Synthetic Pathway
The primary synthetic route involves the following reaction:
4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOIC ACID + Br₂/P → 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Reaction Conditions and Parameters
The synthesis requires specific conditions for optimal yield as detailed in Table 4.
Table 4: Synthesis Parameters for 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
The synthetic procedure typically involves the alpha-bromination of the carboxylic acid precursor, where the bromine is introduced at the carbon adjacent to the carboxyl group. The reaction is conducted under controlled conditions to ensure regioselectivity and high yield.
Applications in Research and Development
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid has numerous applications in scientific research and pharmaceutical development.
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis due to its unique structural features and reactivity pattern:
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It functions as a key intermediate in the synthesis of complex organic molecules
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The alpha-bromo acid moiety allows for nucleophilic substitution reactions, enabling the introduction of various functional groups
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The phthalimide group serves as a protected amine, which can be deprotected to reveal a primary amine functionality
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The compound can participate in various transformations including alkylation, condensation, and coupling reactions
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid has significant value:
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It serves as a precursor in the development of drug candidates targeting specific enzyme pathways or receptors
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Its application extends to the synthesis of compounds with potential therapeutic properties, including:
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It is employed in mechanistic studies to understand biological processes and disease pathways
Parameter | Information | Reference |
---|---|---|
GHS Pictogram | Warning | |
Hazard Statements | H302-H315-H319-H332-H335 | |
Precautionary Statements | P280-P305+P351+P338-P310 | |
Hazard Codes | Xi (Irritant) |
Related Compounds and Structural Analogs
Several structural analogs and related compounds of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been identified and studied.
Stereoisomers
The compound possesses a stereogenic center and can exist as stereoisomers:
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(2S)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid (the S-isomer)
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(2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid (the R-isomer)
Structural Analogs
Several structural analogs have been reported, including:
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4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid - differs in the position of the bromine atom, which is on the aromatic ring rather than the aliphatic chain
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2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanal - the aldehyde analog of the target compound
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4-(1,3-Dioxoisoindolin-2-yl)butanoic acid - the non-brominated precursor
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Other related compounds include:
These structural analogs often share similar reactivity patterns and applications in organic synthesis, though with varying degrees of activity and specificity.
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